
CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL-
概要
説明
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure, which is substituted with two chlorine atoms, a methyl group, and a pyridinyl group
準備方法
The synthesis of CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL- typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the chlorine atoms and the pyridinyl group. The reaction conditions often involve the use of strong bases and halogenating agents. Industrial production methods may include the use of continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of the pyridinyl group.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of chlorine atoms with methoxy groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression.
類似化合物との比較
2,2-Dichloro-1-methyl-N-4-pyridinylcyclopropanecarboxamide can be compared with other similar compounds, such as:
2,2-Dichloro-1-methylcyclopropanecarboxamide: Lacks the pyridinyl group, which may result in different biological activity.
1-Methyl-N-4-pyridinylcyclopropanecarboxamide: Lacks the chlorine atoms, potentially affecting its reactivity and stability.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical properties.
The uniqueness of CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-4-PYRIDINYL- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,2-dichloro-1-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c1-9(6-10(9,11)12)8(15)14-7-2-4-13-5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKUAKBTZWKYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B4184019.png)
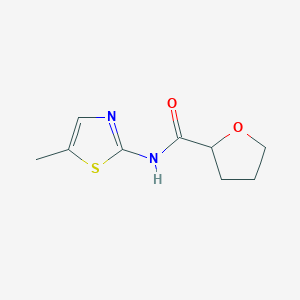
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184034.png)
![N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-5-METHYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4184044.png)
![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4184055.png)
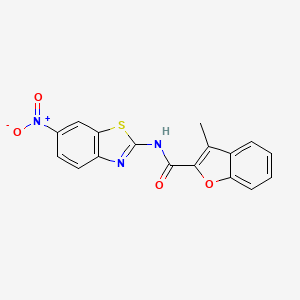
![2-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B4184074.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)
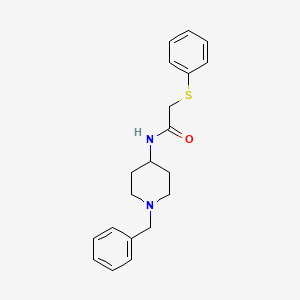
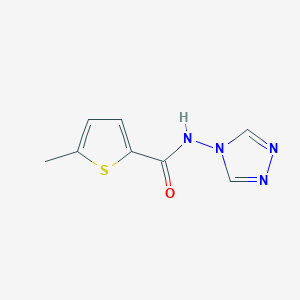
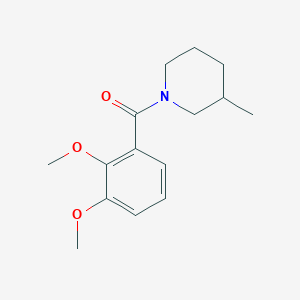

![3-butoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4184113.png)
![3-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
